molecular formula C6H12N2O3 B13208254 5-(Hydroxymethyl)oxolane-2-carbohydrazide

5-(Hydroxymethyl)oxolane-2-carbohydrazide

Cat. No.: B13208254
M. Wt: 160.17 g/mol
InChI Key: WTAABXICBKSAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Hydroxymethyl)oxolane-2-carbohydrazide is a chemical compound with the molecular formula C₆H₁₂N₂O₃ and a molecular weight of 160.2 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . The compound features a five-membered oxolane ring with a hydroxymethyl group and a carbohydrazide functional group, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

The synthesis of 5-(Hydroxymethyl)oxolane-2-carbohydrazide typically involves the reaction of oxolane derivatives with hydrazine or its derivatives under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

5-(Hydroxymethyl)oxolane-2-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbohydrazide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)oxolane-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

5-(Hydroxymethyl)oxolane-2-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which allow for a wide range of chemical reactions and applications. Its combination of a hydroxymethyl group and a carbohydrazide group makes it a versatile compound for research and development .

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

5-(hydroxymethyl)oxolane-2-carbohydrazide

InChI

InChI=1S/C6H12N2O3/c7-8-6(10)5-2-1-4(3-9)11-5/h4-5,9H,1-3,7H2,(H,8,10)

InChI Key

WTAABXICBKSAEX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CO)C(=O)NN

Origin of Product

United States

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